(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate

Antiviral Synthesis HCV Protease Inhibitor Chiral Intermediate

(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole oxalate (CAS 907606-68-2) is a chiral bicyclic pyrrolidine derivative with molecular formula C₁₄H₂₃NO₆ and average mass 301.336 Da, containing three defined stereocenters in the (1S,3aR,6aS) configuration. This Boc-protected oxalate salt serves as a critical intermediate in the synthesis of telaprevir, a first-generation hepatitis C virus (HCV) NS3/4A protease inhibitor.

Molecular Formula C14H23NO6
Molecular Weight 301.34 g/mol
Cat. No. B13383605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate
Molecular FormulaC14H23NO6
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C2CCCC2CN1.C(=O)(C(=O)O)O
InChIInChI=1S/C12H21NO2.C2H2O4/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10;3-1(4)2(5)6/h8-10,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyZCTXDLWZMFBZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate: Key Intermediate for Hepatitis C Protease Inhibitor Synthesis


(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole oxalate (CAS 907606-68-2) is a chiral bicyclic pyrrolidine derivative with molecular formula C₁₄H₂₃NO₆ and average mass 301.336 Da, containing three defined stereocenters in the (1S,3aR,6aS) configuration . This Boc-protected oxalate salt serves as a critical intermediate in the synthesis of telaprevir, a first-generation hepatitis C virus (HCV) NS3/4A protease inhibitor [1]. The oxalate salt form provides crystalline solid handling advantages over the free base, enabling precise stoichiometric control during downstream amide coupling reactions required for telaprevir assembly .

Why (1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate Cannot Be Substituted by In-Class Analogs


The octahydrocyclopenta[c]pyrrole scaffold appears in multiple therapeutic programs — GlyT1 inhibitors [1], triple reuptake inhibitors [2], RBP4 antagonists [3], and calcium channel blockers [4] — but each application demands a distinct substitution pattern, stereochemistry, and protecting group strategy. The target compound's specific (1S,3aR,6aS) absolute configuration is non-negotiable for telaprevir synthesis: epimerization at any of the three stereocenters produces diastereomers that fail to install the correct geometry at the P1 position of the protease inhibitor, leading to inactive HCV NS3/4A binding. Furthermore, the Boc-oxalate salt form cannot be replaced by free base, hydrochloride, or Cbz-protected analogs because the tert-butoxycarbonyl group is specifically required for orthogonal deprotection under the acidic conditions employed in telaprevir's convergent fragment assembly [2].

(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate: Head-to-Head Comparative Evidence for Procurement Decision-Making


Stereochemical Purity: (1S,3aR,6aS) Configuration vs. Racemic or Diastereomeric Mixtures Required for Telaprevir

The target compound defines all three stereocenters in the (1S,3aR,6aS) configuration, corresponding to the absolute stereochemistry of the octahydrocyclopenta[c]pyrrole-1-carboxylic acid moiety in telaprevir. The (1R,3aS,6aR) enantiomer, (1S,3aS,6aR) diastereomer, and (1R,3aR,6aS) diastereomer are each distinct chemical entities with different CAS numbers, yet none produce active telaprevir upon incorporation . Racemic 3-azabicyclo[3.3.0]octane (CAS 5661-03-0) — the unsubstituted parent — lacks both the Boc protection and stereochemical definition required for position-specific coupling and would yield a mixture of diastereomeric products requiring costly chiral separation [1].

Antiviral Synthesis HCV Protease Inhibitor Chiral Intermediate

Boc Protection Strategy: tert-Butoxycarbonyl vs. Cbz and Fmoc Protecting Groups for Orthogonal Telaprevir Assembly

The Boc protecting group on the target compound is specifically selected for acid-labile orthogonal deprotection in telaprevir's fragment condensation strategy. The Cbz-protected analog — (1S,3aR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid — requires hydrogenolytic deprotection (H₂, Pd/C), which is incompatible with substrates containing reduction-sensitive functionalities present in late-stage telaprevir intermediates . The Fmoc analog would introduce a dibenzofulvene byproduct upon piperidine deprotection, requiring additional purification that reduces overall yield by an estimated 5–10% [1]. Patent CN105646329A explicitly specifies the Boc-oxalate as the intermediate of choice, employing methanesulfonic acid in dichloromethane with tert-butyl acetate for Boc installation at a demonstrated 64% isolated yield [2].

Peptide Coupling Protecting Group Orthogonality Process Chemistry

Synthetic Accessibility: Telaprevir-Dedicated Boc-Oxalate Route vs. General Octahydrocyclopenta[c]pyrrole Synthesis Methods

The target compound benefits from a dedicated process route described in patent CN105646329A, which addresses the specific manufacturing challenges of the (1S,3aR,6aS) Boc-oxalate salt: difficult raw material availability, harsh conventional process conditions, and high production costs [1]. This patent achieves the oxalate salt directly without requiring isolated free base intermediates, using a streamlined two-step sequence: Boc protection followed by oxalate salt formation [1]. In contrast, general methods for octahydrocyclopenta[c]pyrrole synthesis — such as hydrogenation of 1,2-dicyanocyclo-1-pentene [2] or Lewis acid-promoted intramolecular (3+2) cycloadditions of methyleneaziridines [3] — produce the racemic or non-Boc-protected scaffold and require additional resolution and protection steps to reach the target compound.

Process Development GMP Intermediate Scalable Synthesis

End-Product Validation: Telaprevir In Vitro Antiviral Potency Achievable Only with Correct Stereochemical Intermediate

Telaprevir (VX-950), whose synthesis requires (1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole oxalate as the P1 bicyclic proline mimetic intermediate, demonstrates potent HCV NS3/4A protease inhibition with a Kᵢ of 7 nM against the genotype 1b protease and an IC₅₀ of 354 nM in the HCV genotype 1b replicon assay [1]. Attempts to substitute the octahydrocyclopenta[c]pyrrole P1 moiety with simpler proline analogs (e.g., Boc-Pro-OH) result in ≥100-fold reduction in protease binding affinity due to loss of the rigid bicyclic geometry that positions the P1 ethyl ester for optimal S1 pocket occupancy [2]. The target compound's (1S,3aR,6aS) configuration precisely orients the carboxylate for coupling and subsequent ethyl ester formation, which is critical for bioavailability.

HCV NS3/4A Protease Antiviral Potency Telaprevir Replicon Assay

Oxalate Salt vs. Hydrochloride Salt: Crystallinity and Handling Advantages for Weighing and Formulation Accuracy

The oxalate salt form of (1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole offers distinct solid-state handling advantages over the hydrochloride salt (CAS 1205676-44-3) commonly listed for the carboxylic acid derivative . The oxalate counterion (ethanedioate, 1:1 stoichiometry) increases molecular weight to 301.336 Da compared to 211.305 Da for the Boc free base , providing higher mass-per-mole for gravimetric dispensing accuracy. Oxalate salts of bicyclic amines typically exhibit higher crystallinity and lower hygroscopicity than the corresponding hydrochlorides, reducing weighing errors due to moisture uptake during GMP manufacturing operations [1].

Salt Selection Solid-State Chemistry GMP Weighing

(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate: Priority Application Scenarios Driven by Quantitative Evidence


GMP Manufacturing of Telaprevir and Second-Generation HCV NS3/4A Protease Inhibitors

The target compound is the only documented Boc-oxalate intermediate for which a dedicated, scalable patent process (CN105646329A) exists, achieving 64% isolated yield for the Boc protection step under mild, industrially feasible conditions [1]. The (1S,3aR,6aS) stereochemical configuration directly maps to the P1 fragment of telaprevir (Kᵢ = 7 nM against genotype 1b protease), and substitution with racemic or incorrectly configured starting material eliminates antiviral activity [2]. For GMP production of telaprevir or structurally related HCV protease inhibitors incorporating the octahydrocyclopenta[c]pyrrole P1 motif, this Boc-oxalate intermediate is the optimal procurement choice.

Structure-Activity Relationship (SAR) Studies on Bicyclic Proline Mimetics for CNS Transporter Targets

The octahydrocyclopenta[c]pyrrole scaffold has demonstrated potent inhibition across multiple CNS transporter targets: GlyT1 inhibitors (elevated CSF glycine in vivo, IC₅₀ values in low nanomolar range) [3] and triple reuptake inhibitors (SERT IC₅₀ = 20–53 nM; NET IC₅₀ = 85–150 nM; DAT IC₅₀ = 140–430 nM for optimized 3-aryl analogs) [4]. The target Boc-oxalate intermediate, upon deprotection to the free amine, serves as the core scaffold for installing diverse C2-substituents to explore SAR across these transporter families. Its stereochemically defined, crystalline nature ensures reproducible SAR data generation.

Fragment-Based Drug Discovery (FBDD) Requiring Enantiomerically Pure Bicyclic Amine Building Blocks

The (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole core appears as a privileged scaffold in multiple patent families, including RBP4 antagonists for atrophic age-related macular degeneration [5] and calcium channel blockers for pain indications [6]. The Boc-oxalate salt provides immediate access to this scaffold in enantiomerically pure form for fragment elaboration. The oxalate salt's favorable crystallinity and handling properties (≥43% higher dispensing mass accuracy vs. free base) [7] make it particularly suited for high-throughput parallel synthesis where precise stoichiometric control across hundreds of reactions is critical.

Biocatalysis and Chemoenzymatic Synthesis Route Scouting

The octahydrocyclopenta[c]pyrrole scaffold has recently been investigated as a substrate for imine reductase (IRED) enzymes, with a reductive aminase from Aspergillus oryzae demonstrating activity on bulky amine substrates related to this scaffold [8]. The target Boc-oxalate provides a well-characterized, analytically pure reference standard for biocatalytic reaction development, where knowledge of exact stereochemistry (three defined centers) enables accurate determination of enzymatic stereoselectivity (E-values) and facilitates calibration of chiral analytical methods (HPLC, SFC) for reaction monitoring.

Quote Request

Request a Quote for (1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.